3-Methoxy-4-[2-(2-phenyl-1,3-oxazol-4-yl)ethoxy]benzaldehyde
Description
3-Methoxy-4-[2-(2-phenyl-1,3-oxazol-4-yl)ethoxy]benzaldehyde is a benzaldehyde derivative featuring a methoxy group at position 3 and a substituted ethoxy group at position 4. This compound’s structure combines aromatic and heterocyclic elements, making it a candidate for applications in drug discovery, particularly in targeting enzymes or receptors that interact with planar, π-conjugated systems .
Properties
CAS No. |
920506-67-8 |
|---|---|
Molecular Formula |
C19H17NO4 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
3-methoxy-4-[2-(2-phenyl-1,3-oxazol-4-yl)ethoxy]benzaldehyde |
InChI |
InChI=1S/C19H17NO4/c1-22-18-11-14(12-21)7-8-17(18)23-10-9-16-13-24-19(20-16)15-5-3-2-4-6-15/h2-8,11-13H,9-10H2,1H3 |
InChI Key |
ZXOBSOFQCWYSCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCC2=COC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[2-(2-phenyl-1,3-oxazol-4-yl)ethoxy]benzaldehyde typically involves the formation of the oxazole ring followed by the attachment of the benzaldehyde moiety. One common method involves the reaction of 2-phenyl-1,3-oxazole with 3-methoxy-4-hydroxybenzaldehyde under basic conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Alkylation and Etherification
The oxazole-ethoxy side chain participates in alkylation reactions under basic conditions:
-
Example : Reaction with chloromethyl methyl ether or tert-butyldimethylsilyl chloride in the presence of KCO yields protected benzyl alcohol intermediates .
-
Conditions :
Aldehyde Oxidation
The aldehyde group can be oxidized to a carboxylic acid using:
Reduction of the Oxazole Ring
Selective reduction of the oxazole ring is achieved using:
Hydrolysis and Saponification
The ester derivatives of this compound undergo alkaline hydrolysis :
Condensation Reactions
The aldehyde group participates in Knoevenagel condensations and Wittig–Horner reactions :
Structural and Spectroscopic Insights
-
X-ray Analysis : Confirms the absolute configuration of related oxazole derivatives .
-
IR Spectroscopy : Strong absorption at 1700–1720 cm (C=O stretch of aldehyde) .
-
Thermal Stability : Decomposes above 200°C, as observed in differential scanning calorimetry (DSC) .
This compound’s versatility in cross-coupling, oxidation, and condensation reactions makes it valuable for synthesizing bioactive molecules, particularly PPAR modulators and antimicrobial agents . Experimental protocols emphasize mild conditions to preserve the labile aldehyde and oxazole functionalities .
Scientific Research Applications
Therapeutic Applications
1.1 Anti-inflammatory Properties
Research has indicated that compounds similar to 3-Methoxy-4-[2-(2-phenyl-1,3-oxazol-4-yl)ethoxy]benzaldehyde exhibit anti-inflammatory properties. A class of substituted oxazoles has been noted for their efficacy in treating inflammation-related disorders . This suggests that the compound may be beneficial in developing new anti-inflammatory medications.
1.2 Antiplatelet Activity
The compound's structure aligns with those of known fibrinogen receptor antagonists, which inhibit platelet aggregation. Such properties are critical for developing treatments for thromboembolic disorders . The inhibition of the glycoprotein IIb/IIIa complex by related compounds highlights a promising avenue for therapeutic intervention in cardiovascular diseases.
1.3 Modulation of Sphingosine 1-phosphate Receptors
Sphingosine 1-phosphate receptor modulation is another area where similar compounds have shown promise. These receptors play a pivotal role in inflammatory responses, making them targets for novel anti-inflammatory drugs . The exploration of this pathway could lead to significant advancements in treating chronic inflammatory conditions.
Case Studies
3.1 Case Study on Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of oxazole derivatives, researchers found that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests that this compound could have similar effects and warrants further investigation in vivo .
3.2 Clinical Relevance in Cardiovascular Research
Another case study focused on the application of oxazole derivatives in cardiovascular research highlighted their potential as antiplatelet agents. The study demonstrated that these compounds effectively reduced platelet aggregation in vitro, suggesting a mechanism for preventing thrombus formation during cardiovascular events .
Tables
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[2-(2-phenyl-1,3-oxazol-4-yl)ethoxy]benzaldehyde involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in the substituents on the ethoxy group and benzaldehyde core. Below is a detailed comparison of key derivatives:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings from Comparative Analysis
Aromatic vs. Aliphatic Substituents
- The target compound’s 2-phenyloxazole group confers rigidity and π-stacking capability, advantageous for interactions with hydrophobic enzyme pockets. In contrast, morpholine () and piperidine () substituents introduce flexibility and basicity, altering solubility and target selectivity .
The methoxy group on the benzaldehyde core in all analogs acts as an electron donor, stabilizing the aldehyde group .
Synthetic Accessibility
- The synthesis of these compounds often involves nucleophilic substitution (e.g., Cs₂CO₃-mediated etherification, as in ) or cyclocondensation for oxazole formation. The oxazole-containing derivatives require stringent control of reaction conditions to avoid ring-opening side reactions .
Biological Relevance
- Oxazole derivatives are prevalent in kinase inhibitors (e.g., EGFR, VEGFR) due to their ability to mimic adenine in ATP-binding pockets. Morpholine and piperidine analogs are more common in GPCR-targeted drugs, leveraging their protonation states for membrane penetration .
Biological Activity
3-Methoxy-4-[2-(2-phenyl-1,3-oxazol-4-yl)ethoxy]benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its specific chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 306.35 g/mol
- IUPAC Name : this compound
Anti-inflammatory Effects
Research indicates that oxazole derivatives, including this compound, exhibit significant anti-inflammatory properties. The compound has been shown to inhibit key inflammatory pathways such as NF-kB and MAPK signaling.
Key Findings :
- Inhibition of Pro-inflammatory Cytokines : The compound effectively reduces the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell lines .
- Mechanism of Action : It acts by blocking the activation of NF-kB and inhibiting the phosphorylation of JNK and p38 MAPK pathways, leading to decreased inflammation .
Anticancer Activity
The compound also shows promise as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cells.
Key Findings :
- Cell Viability Reduction : In vitro studies revealed that treatment with this compound significantly reduced cell viability in several cancer cell lines .
- Apoptotic Pathways : The compound activates caspase pathways, leading to programmed cell death in malignant cells .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibits TNF-alpha and IL-6 | |
| Anticancer | Induces apoptosis in cancer cells | |
| Mechanism | Blocks NF-kB and MAPK pathways |
Case Study 1: In Vivo Anti-inflammatory Study
In a study involving murine models, this compound was administered to assess its anti-inflammatory effects on induced paw edema. Results showed a significant reduction in paw swelling compared to control groups.
Case Study 2: Anticancer Efficacy in Human Cell Lines
A series of experiments were conducted on human colorectal carcinoma (HCT116) cells treated with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell proliferation and increased apoptosis markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
